

# understanding the immunogenicity of [Gln144]-PLP (139-151)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **[Gln144]-PLP (139-151)**

Cat. No.: **B12371627**

[Get Quote](#)

An In-Depth Technical Guide to the Immunogenicity of **[Gln144]-PLP (139-151)**

## Introduction

The myelin proteolipid protein (PLP) fragment spanning amino acids 139-151 is a primary encephalitogenic epitope in SJL/J mice, capable of inducing Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.<sup>[1][2]</sup> Altered Peptide Ligands (APLs) are synthetic analogs of immunogenic peptides where specific amino acid residues have been substituted. These modifications can dramatically alter the peptide's interaction with the Major Histocompatibility Complex (MHC) and the T-cell receptor (TCR), leading to a modified downstream immune response.

This technical guide focuses on **[Gln144]-PLP (139-151)**, an APL where the native tryptophan (W) at position 144 is replaced by glutamine (Q). This specific substitution targets a critical TCR contact residue, making it a valuable tool for studying T-cell activation, immune tolerance, and the potential for therapeutic intervention in autoimmune diseases.<sup>[3][4][5]</sup> **[Gln144]-PLP (139-151)** is utilized as an experimental antigen to investigate how T-cells respond to both autoantigens and cross-reactive non-autoantigens, thereby activating T-cells and triggering an immune response.<sup>[6][7][8][9]</sup>

## Core Concept: T-Cell Activation by **[Gln144]-PLP (139-151)**

The immunogenicity of any peptide is fundamentally determined by its ability to be presented by Antigen Presenting Cells (APCs) and subsequently recognized by T-cells. The **[Gln144]-PLP (139-151)** peptide engages with the immune system through a well-defined signaling pathway.

First, the peptide is taken up by an APC, such as a dendritic cell or macrophage. Inside the APC, it is loaded onto an MHC class II molecule (I-As in SJL/J mice).<sup>[1][10]</sup> The resulting peptide-MHC complex is then transported to the cell surface. A CD4+ T-helper cell with a complementary TCR can then recognize and bind to this complex. This binding, along with co-stimulatory signals, triggers the activation of the T-cell, leading to proliferation and the secretion of cytokines, which orchestrate the subsequent immune response. The substitution at position 144 directly influences the avidity of the TCR interaction, thereby modulating the nature and intensity of T-cell activation.<sup>[5]</sup>



[Click to download full resolution via product page](#)

**Caption:** T-Cell activation by **[Gln144]-PLP (139-151)** peptide.

## Immunomodulatory Effects of the **[Gln144]** Substitution

Research indicates that substituting the tryptophan at position 144 significantly alters the peptide's immunogenic profile compared to the native PLP (139-151).

- Reduced Encephalitogenicity: In contrast to the native peptide which potently induces EAE, analogs with substitutions at position 144, including glutamine (Q) or tyrosine (Y), exhibit a significantly diminished or completely ablated ability to induce active EAE.<sup>[4]</sup> Some studies

have shown that the Q144 analog can even protect SJL mice from EAE, suggesting a mechanism of immune deviation.[3]

- **Altered T-Cell Activation Requirements:** The activation requirements for naive versus previously activated (primed) T-cells can differ. While the Q144 peptide is a poor activator of naive, encephalitogenic T-cells, it can have distinct effects on a primed T-cell population.[4]
- **T-Cell Cross-Reactivity and Hyperstimulation:** One study demonstrated that T-cells from mice immunized with the Q144 peptide, when subsequently cultured and expanded with the native W144 peptide, became "hyperstimulated" upon re-exposure to the Q144 peptide. This hyperstimulation resulted in a more robust proliferative response and the secretion of additional cytokines not produced in response to the native peptide.[5] This suggests that the activation threshold and effector functions of T-cells can be dynamically modified by exposure to cross-reactive ligands.[5]



[Click to download full resolution via product page](#)

**Caption:** Immunological outcomes of native vs. altered PLP peptide.

## Quantitative Data on Immunogenicity

While the literature qualitatively describes the immunomodulatory effects of the [Gln144] substitution, specific quantitative data from head-to-head comparisons are not readily available in consolidated public sources. The following tables are presented as standardized templates

for researchers to structure and report their own findings when assessing the immunogenicity of **[Gln144]-PLP (139-151)** and related peptides.

**Table 1: MHC Class II Binding Affinity** This table is designed to compare the binding affinity of peptides to the I-As MHC class II molecule, typically determined via a competitive binding assay.

| Peptide Sequence            | Test Concentration<br>( $\mu$ M) | % Inhibition of<br>Probe Peptide | $IC_{50}$ ( $\mu$ M) |
|-----------------------------|----------------------------------|----------------------------------|----------------------|
| PLP (139-151)<br>(Control)  | 0.1 - 100                        | Data                             | Data                 |
| [Gln144]-PLP (139-<br>151)  | 0.1 - 100                        | Data                             | Data                 |
| Negative Control<br>Peptide | 100                              | Data                             | >100                 |

**Table 2: T-Cell Proliferation (CFSE Assay)** This table allows for the quantification of antigen-specific T-cell proliferation by measuring the dilution of a fluorescent dye like CFSE.

| Peptide Stimulant               | Peptide Conc.<br>( $\mu$ g/mL) | % Proliferating<br>CD4+ T-Cells | Proliferation Index |
|---------------------------------|--------------------------------|---------------------------------|---------------------|
| Unstimulated Control            | 0                              | Data                            | 1.0                 |
| PLP (139-151)                   | 10                             | Data                            | Data                |
| [Gln144]-PLP (139-<br>151)      | 10                             | Data                            | Data                |
| Positive Control (e.g.,<br>PHA) | 5                              | Data                            | Data                |

**Table 3: Cytokine Secretion Profile (ELISpot/CBA)** This table is for reporting the frequency of cytokine-secreting cells (ELISpot) or the concentration of secreted cytokines in culture supernatants (Cytometric Bead Array/ELISA).

| Peptide Stimulant      | IFN- $\gamma$ (SFU/ $10^6$ cells) | IL-4 (SFU/ $10^6$ cells) | IL-10 (SFU/ $10^6$ cells) | IL-17 (pg/mL) |
|------------------------|-----------------------------------|--------------------------|---------------------------|---------------|
| Unstimulated Control   | Data                              | Data                     | Data                      | Data          |
| PLP (139-151)          | Data                              | Data                     | Data                      | Data          |
| [Gln144]-PLP (139-151) | Data                              | Data                     | Data                      | Data          |
| Positive Control       | Data                              | Data                     | Data                      | Data          |

SFU: Spot-Forming Units

## Experimental Protocols

Detailed and reproducible protocols are critical for accurately assessing immunogenicity. Below are methodologies for key experiments.

### MHC Class II Competitive Binding Assay

This assay measures a peptide's ability to bind to purified MHC class II molecules by competing with a known high-affinity, fluorescently labeled probe peptide.[11][12]



[Click to download full resolution via product page](#)

**Caption:** Workflow for MHC Class II competitive binding assay.

#### Methodology:

- Reagent Preparation: Prepare a binding buffer (e.g., citrate-phosphate buffer, pH 5.0). Reconstitute purified, soluble MHC class II I-As molecules, a high-affinity fluorescently-labeled probe peptide, and the unlabeled **[Gln144]-PLP (139-151)** test peptide.

- Assay Setup: In a 96-well black plate, set up the binding reactions. Each well should contain a constant concentration of MHC-II molecules (e.g., 100 nM) and the fluorescent probe peptide (e.g., 25 nM).
- Competition: Add serial dilutions of the unlabeled **[Gln144]-PLP (139-151)** peptide to the wells, typically ranging from 0.01  $\mu$ M to 100  $\mu$ M. Include control wells with no competitor (maximum binding) and wells with only the probe peptide (minimum binding).
- Incubation: Seal the plate and incubate at 37°C for 48-72 hours to allow the binding competition to reach equilibrium.[\[11\]](#)
- Measurement: Read the fluorescence polarization (FP) of each well using a suitable plate reader. FP is higher when the fluorescent probe is bound to the large MHC-II molecule and lower when it is unbound.
- Data Analysis: Convert FP values to relative binding. Plot the percentage of inhibition of probe binding against the concentration of the test peptide. The IC<sub>50</sub> value, which is the concentration of test peptide required to inhibit 50% of the probe binding, is then calculated from the resulting dose-response curve.[\[11\]](#)

## T-Cell Proliferation Assay (CFSE-Based)

This assay quantifies the proliferation of antigen-specific T-cells by tracking the dilution of the intracellular fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) upon cell division. [\[13\]](#)[\[14\]](#)



[Click to download full resolution via product page](#)

**Caption:** Workflow for CFSE-based T-Cell proliferation assay.

### Methodology:

- Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from SJL/J mice previously immunized with the relevant antigen.[\[14\]](#)
- CFSE Labeling: Resuspend cells at  $10-20 \times 10^6$  cells/mL in PBS. Add CFSE to a final concentration of 1-5  $\mu$ M and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium. Wash the cells three times.
- Cell Culture: Plate the CFSE-labeled cells in a 96-well plate at  $2 \times 10^5$  cells/well. Add **[GIn144]-PLP (139-151)** peptide at various concentrations (e.g., 1-20  $\mu$ g/mL).
- Controls: Include wells with cells only (unstimulated negative control) and wells with a mitogen like Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads (positive control).
- Incubation: Culture the plates for 5-7 days at 37°C in a 5% CO<sub>2</sub> incubator.
- Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against cell surface markers, such as anti-CD4, to identify the T-cell population of interest. A viability dye should also be included.
- Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the live, single, CD4+ lymphocyte population and analyze the CFSE histogram. Each peak of reduced fluorescence intensity represents a successive generation of cell division.
- Analysis: Quantify the percentage of cells that have divided and calculate a proliferation index based on the number of divisions.[\[13\]](#)

## ELISpot Assay for Cytokine Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of individual cells secreting a specific cytokine in response to antigenic stimulation. [\[15\]](#)[\[16\]](#)



[Click to download full resolution via product page](#)

**Caption:** Workflow for cytokine ELISpot assay.

**Methodology:**

- **Plate Coating:** Coat a 96-well PVDF membrane ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN- $\gamma$ ) and incubate overnight at 4°C.
- **Blocking:** Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI + 10% FBS) for 2 hours at room temperature.
- **Cell Plating:** Prepare a suspension of immune cells (e.g.,  $2.5 \times 10^5$  PBMCs per well) in culture medium. Add the cell suspension to the wells.[\[17\]](#)
- **Stimulation:** Add the **[Gln144]-PLP (139-151)** peptide to the appropriate wells at the desired final concentration. Include negative (no peptide) and positive (mitogen) controls.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C, 5% CO<sub>2</sub>. During this time, activated cells will secrete cytokines, which are captured by the antibody on the membrane.
- **Detection:** Wash the plate to remove cells. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 2 hours at room temperature.
- **Enzyme Conjugation:** Wash the plate and add an enzyme conjugate, such as Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP). Incubate for 1 hour.
- **Spot Development:** Wash thoroughly and add a precipitating enzyme substrate (e.g., BCIP/NBT for AP). Incubate until distinct spots emerge.
- **Analysis:** Stop the reaction by washing with water. Allow the plate to dry completely. Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. pnas.org [pnas.org]
- 4. Differential recognition of peptide analogs by naive versus activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning T cell activation threshold and effector function with cross-reactive peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of autoreactive myelin proteolipid protein 139-151-specific T cells by using MHC II (IAs) tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. proimmune.com [proimmune.com]
- 14. youtube.com [youtube.com]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. stemcell.com [stemcell.com]
- To cite this document: BenchChem. [understanding the immunogenicity of [Gln144]-PLP (139-151)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12371627#understanding-the-immunogenicity-of-gln144-plp-139-151>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)